molecular formula C30H29F B12560470 2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene CAS No. 155905-85-4

2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene

Cat. No.: B12560470
CAS No.: 155905-85-4
M. Wt: 408.5 g/mol
InChI Key: VCMBTTBNHYKBSD-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene is an organic compound known for its unique structural properties. This compound is characterized by the presence of fluoro, pentylphenyl, and propylphenyl groups attached to a benzene ring through ethynyl linkages. It is typically a colorless to pale yellow liquid and is soluble in organic solvents .

Preparation Methods

The synthesis of 2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene generally involves organic synthesis reactions such as etherification, reduction, and substitution reactions . The specific synthetic route may include the following steps:

    Etherification: The initial step involves the formation of an ether linkage between the fluoro group and the benzene ring.

    Reduction: This step reduces any intermediate compounds to achieve the desired structural configuration.

    Substitution: Finally, the pentylphenyl and propylphenyl groups are introduced through substitution reactions.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the fluoro group or other substituents.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene involves its interaction with molecular targets and pathways within a system. The fluoro group and ethynyl linkages play a crucial role in its reactivity and binding affinity to specific targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

155905-85-4

Molecular Formula

C30H29F

Molecular Weight

408.5 g/mol

IUPAC Name

2-fluoro-4-[2-(4-pentylphenyl)ethynyl]-1-[2-(4-propylphenyl)ethynyl]benzene

InChI

InChI=1S/C30H29F/c1-3-5-6-8-25-11-15-26(16-12-25)17-18-28-20-22-29(30(31)23-28)21-19-27-13-9-24(7-4-2)10-14-27/h9-16,20,22-23H,3-8H2,1-2H3

InChI Key

VCMBTTBNHYKBSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCC)F

Origin of Product

United States

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